molecular formula C15H14N2O6S B3126344 Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate CAS No. 333357-37-2

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B3126344
CAS RN: 333357-37-2
M. Wt: 350.3 g/mol
InChI Key: QONCHLXJRZFUQK-UHFFFAOYSA-N
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Description

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate, also known as MNPG, is a chemical compound that has been widely used in scientific research. It is a glycine derivative that has shown potential as a useful tool in the study of various biological processes.

Scientific Research Applications

  • Electrochemical Behavior : A study by Pilard et al. (2001) investigated the electrochemical reduction of compounds like p-nitrophenyl methyl sulfone, revealing insights into the behavior of such compounds under electrochemical conditions. This research is crucial for understanding the reactivity and potential applications of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate in electrochemical settings (Pilard et al., 2001).

  • Environmental Impact : Krause and Schöler (2000) studied the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant. This study is significant for understanding the environmental impact and behavior of compounds like Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate in wastewater treatment processes (Krause & Schöler, 2000).

  • Protein Sulfhydryl Group Quantification : Nair and Smith (1980) developed a reagent for methanethiolation of protein sulfhydryl groups, a technique relevant for compounds like Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate, as it aids in understanding their interactions with proteins (Nair & Smith, 1980).

  • Singlet Oxygen Reactions : Stensaas et al. (2006) examined the singlet oxygen reactions of various sulfides, sulfoxides, and sulfones, providing insights into the reactivity of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate under these conditions (Stensaas et al., 2006).

  • Biodegradation of Organophosphate Compounds : Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol, a compound similar in structure to Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate. This research is crucial for understanding the biodegradability and environmental fate of such compounds (Bhushan et al., 2000).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-nitroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-15(18)11-16(12-6-5-7-13(10-12)17(19)20)24(21,22)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCHLXJRZFUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202277
Record name N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333357-37-2
Record name N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333357-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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